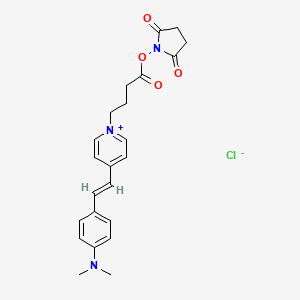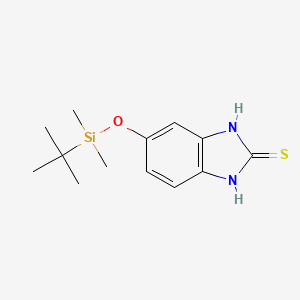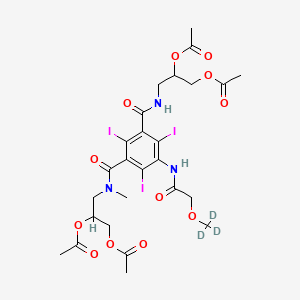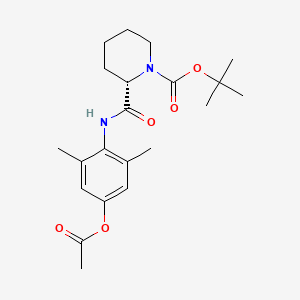
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is a synthetic compound used primarily in biochemical research. It is a derivative of Ropivacaine, a local anesthetic, and is characterized by its molecular formula C21H30N2O5 and a molecular weight of 390.47 g/mol . This compound is often utilized in proteomics research and other scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves several steps:
Starting Material: The synthesis begins with the preparation of the core structure, which is derived from Ropivacaine.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
N-despropylation: The N-despropylation step involves the removal of the propyl group using a suitable reagent like lithium aluminum hydride.
tert-Butyloxycarbonyl Protection: The final step involves the protection of the amine group with tert-butyloxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as recrystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl and tert-butyloxycarbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine has several applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential use in developing new anesthetic agents.
Industry: Utilized in the production of high-purity chemicals for research and development purposes.
Mechanism of Action
The mechanism of action of 4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine involves its interaction with molecular targets such as ion channels and enzymes. The compound exerts its effects by:
Binding to Ion Channels: Modulating the activity of ion channels, leading to changes in cellular excitability.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ropivacaine: The parent compound, used as a local anesthetic.
Bupivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.
Lidocaine: A widely used local anesthetic with a different chemical structure.
Uniqueness
4-Acetyloxy-N-despropyl N-tert-Butyloxycarbonyl Ropivacaine is unique due to its specific modifications, which enhance its stability and interaction with molecular targets. These modifications make it a valuable tool in research applications, particularly in studies involving proteomics and enzyme interactions.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O5/c1-13-11-16(27-15(3)24)12-14(2)18(13)22-19(25)17-9-7-8-10-23(17)20(26)28-21(4,5)6/h11-12,17H,7-10H2,1-6H3,(H,22,25)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUDIDCCGVOCOU-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC(=O)[C@@H]2CCCCN2C(=O)OC(C)(C)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

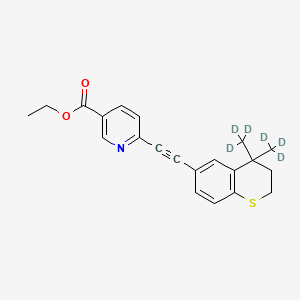
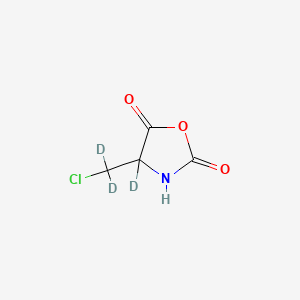
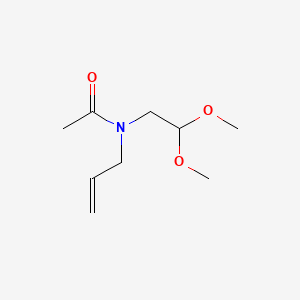

![[1,2,3]Triazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B586975.png)
